DPPH Radical Scavenging Activity: Vanillyl Alcohol (90%) vs. Vanillin (Lower Activity)
Vanillyl alcohol exhibits markedly superior radical scavenging activity compared to vanillin in the DPPH assay. At a concentration of 200 ppm, vanillyl alcohol demonstrated 90% antioxidant activity by the DPPH method, whereas vanillin exhibited much lower antioxidant activity under identical conditions [1]. A separate study corroborated this differential activity, observing that vanillyl alcohol showed remarkable decay of free radicals in DPPH solution within the first two minutes, while vanillin exhibited much lower antioxidant activity in the same assay system [2].
| Evidence Dimension | DPPH radical scavenging activity (% inhibition at 200 ppm) |
|---|---|
| Target Compound Data | 90% antioxidant activity by DPPH method |
| Comparator Or Baseline | Vanillin: much lower antioxidant activity (quantitative value not reported in primary source) |
| Quantified Difference | Vanillyl alcohol > vanillin (exact fold-difference not calculable from available data) |
| Conditions | DPPH in vitro model system; 200 ppm concentration; Journal of Agricultural and Food Chemistry (2007) |
Why This Matters
Procurement decisions for antioxidant research applications should prioritize vanillyl alcohol over vanillin when strong DPPH radical scavenging capacity is required.
- [1] Shyamala BN, Naidu MM, Sulochanamma G, Srinivas P. Studies on the antioxidant activities of natural vanilla extract and its constituent compounds through in vitro models. Journal of Agricultural and Food Chemistry. 2007;55(19):7738-7743. View Source
- [2] INIS Repository. Vanillin incubated in Aspergillus niger GC-4 culture resulting in vanillyl alcohol; comparative antioxidant activity evaluation. INIS Reference No. 43027996. View Source
